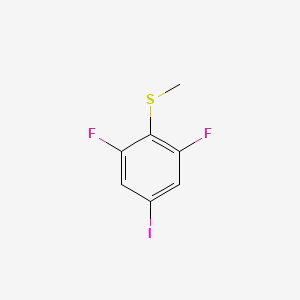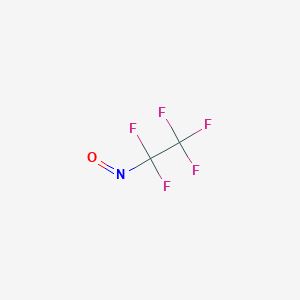
Pentafluoronitroso-ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluoronitroso-ethane is a chemical compound with the molecular formula C₂F₅NO. It is characterized by the presence of five fluorine atoms and a nitroso group attached to an ethane backbone. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoronitroso-ethane typically involves the reaction of pentafluoroethane with nitrosyl fluoride (NOF) under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The general reaction can be represented as:
[ \text{C}_2\text{F}_5\text{H} + \text{NOF} \rightarrow \text{C}_2\text{F}_5\text{NO} + \text{HF} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The handling of fluorinated compounds requires stringent safety measures due to their potential toxicity and reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluoronitroso-ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pentafluoronitroethane.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pentafluoronitroethane (C₂F₅NO₂)
Reduction: Pentafluoroethylamine (C₂F₅NH₂)
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentafluoronitroso-ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of pentafluoronitroso-ethane involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved include:
Redox Reactions: The nitroso group can undergo oxidation or reduction, affecting the overall reactivity of the compound.
Substitution Reactions: The fluorine atoms can be substituted, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
Pentafluoronitroso-ethane can be compared with other similar compounds, such as:
Pentafluoroethane (C₂F₅H): Lacks the nitroso group, making it less reactive in certain types of reactions.
Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the fluorine atoms, resulting in different reactivity and applications.
Trifluoronitroso-methane (CF₃NO): Contains fewer fluorine atoms and a different carbon backbone, leading to distinct chemical properties.
The uniqueness of this compound lies in its combination of a highly electronegative nitroso group with multiple fluorine atoms, which imparts unique reactivity and stability to the compound.
Eigenschaften
CAS-Nummer |
354-72-3 |
|---|---|
Molekularformel |
C2F5NO |
Molekulargewicht |
149.02 g/mol |
IUPAC-Name |
1,1,1,2,2-pentafluoro-2-nitrosoethane |
InChI |
InChI=1S/C2F5NO/c3-1(4,5)2(6,7)8-9 |
InChI-Schlüssel |
FGUGXWGCSKSQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(N=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
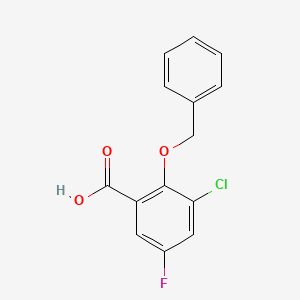
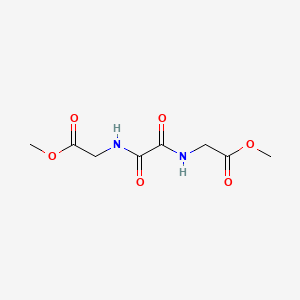
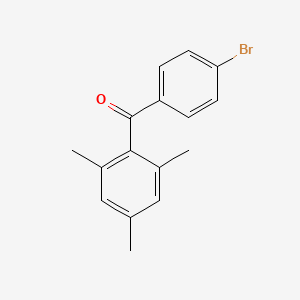
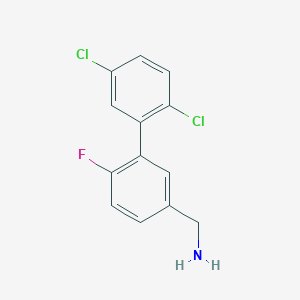
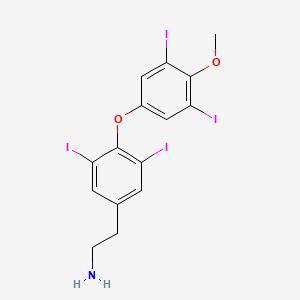
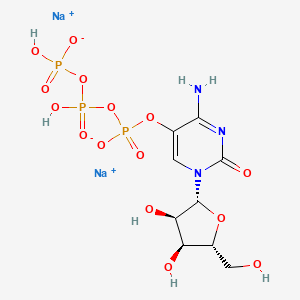
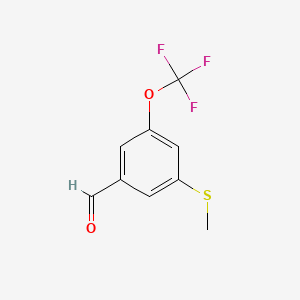
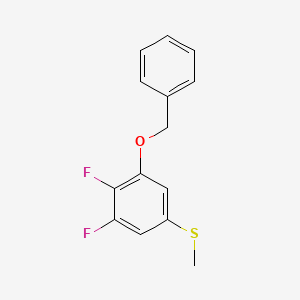
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
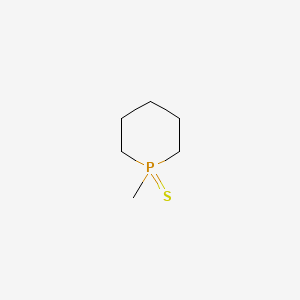
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
